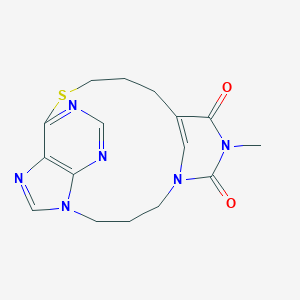

1,5-Pyrimidino-6,9-purinophane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103022-52-2 |

|---|---|

Molecular Formula |

C16H18N6O2S |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

20-methyl-14-thia-1,5,7,10,12,20-hexazatetracyclo[16.3.1.05,9.08,13]docosa-6,8,10,12,18(22)-pentaene-19,21-dione |

InChI |

InChI=1S/C16H18N6O2S/c1-20-15(23)11-4-2-7-25-14-12-13(17-9-18-14)22(10-19-12)6-3-5-21(8-11)16(20)24/h8-10H,2-7H2,1H3 |

InChI Key |

SJWPTBFNZAZFSH-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |

Canonical SMILES |

CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |

Other CAS No. |

103022-52-2 |

Synonyms |

1,5-pyrimidino-6,9-purinophane PMPP |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to Pyrimidino-Purinophane Synthesis

The construction of pyrimidino-purinophanes, including the 1,5-isomer, has been approached through various synthetic strategies, primarily focusing on multi-step sequences that can be either divergent or convergent.

Multi-Step Divergent and Convergent Syntheses

An example of a multi-step synthesis in a related purinophane, (2,9)(6,9)purinophane, involved an 8-step process starting from a phthalimide (B116566) derivative. nih.gov While the specific steps for 1,5-Pyrimidino-6,9-purinophane are not detailed in the available literature, the general principles of multi-step synthesis, including both divergent and convergent approaches, are fundamental to the field.

Optimization of Reaction Conditions and Reagent Selection

The success of any synthetic strategy hinges on the careful optimization of reaction conditions and the selection of appropriate reagents. numberanalytics.comwhiterose.ac.uk Key variables that are often fine-tuned include temperature, reaction time, solvent, and the choice of catalyst. numberanalytics.commedpharmres.comscitechnol.com The goal of optimization is to maximize the yield and purity of the desired product while minimizing side reactions. medpharmres.com

For example, in the synthesis of related heterocyclic compounds, the choice of a palladium precursor and a specific ligand was found to be crucial for the success of a cyclocarbonylation reaction. researchgate.net Similarly, the selection of reagents is critical. For instance, in the synthesis of aza-amino acid precursors, a specific cyanoimide transfer reagent was developed and utilized. researchgate.net The synthesis of 1,4-benzodiazepine-2,5-dione derivatives was achieved in good yields by employing methyl malonylchloride as a key reagent. researchgate.net These examples highlight the importance of meticulous reagent selection and condition optimization in achieving successful synthetic outcomes for complex molecules like this compound.

Regioselective and Stereoselective Synthesis of this compound and Analogues

Achieving the correct arrangement of atoms (regioselectivity) and the desired three-dimensional orientation (stereoselectivity) is a critical challenge in the synthesis of complex molecules. masterorganicchemistry.combeilstein-journals.org

Intramolecular Nucleophilic Displacement and Cyclophane Formation

A key step in the formation of cyclophanes like this compound is the ring-closing reaction, which often involves an intramolecular nucleophilic displacement. researchgate.netchemtube3d.com In this type of reaction, a nucleophile and an electrophile within the same molecule react to form a cyclic product. libretexts.orglscollege.ac.in The efficiency of this intramolecular cyclization is influenced by factors such as the length and flexibility of the linker chain connecting the two reactive groups. cdnsciencepub.com

For the synthesis of this compound, this would likely involve a nucleophilic atom on one of the heterocyclic bases attacking an electrophilic center on the linker attached to the other base, or vice-versa, to form the bridging structure. The success of such a reaction depends on the precursor molecule adopting a conformation that brings the reactive centers into proximity. libretexts.org

Advanced Coupling Reactions (e.g., Mitsunobu Protocol)

Advanced coupling reactions are instrumental in forming the key bonds within the this compound structure. The Mitsunobu reaction, for instance, is a powerful tool for forming carbon-nitrogen bonds, which is directly relevant to linking the pyrimidine (B1678525) and purine (B94841) rings via an alkyl chain. organic-chemistry.orgbeilstein-journals.org This reaction typically involves an alcohol and a nucleophile, which are coupled using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

In the synthesis of a related3-6-aminopurinophane, the Mitsunobu reaction was employed to couple 9-azidononanol to 6-chloropurine (B14466). cdnsciencepub.com However, a challenge arose as triphenylphosphine can reduce the azide (B81097) group. cdnsciencepub.com To circumvent this, the reaction was performed by pre-mixing the triphenylphosphine, DEAD, and 6-chloropurine before adding the 9-azidononanol, resulting in a modest yield. cdnsciencepub.com

Modifications to the standard Mitsunobu protocol have been developed to improve efficiency and simplify purification. One such modification utilizes 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3), which has been shown to be effective in the synthesis of pyridine (B92270) ether PPAR agonists. nih.govpsu.edu This modified protocol can eliminate significant by-product formation and is amenable to parallel synthesis. nih.govpsu.edu Such advanced methods could prove beneficial in optimizing the synthesis of this compound.

Elucidation of Reaction Mechanisms and Unusual Reactivity

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and explaining any unexpected reactivity. The synthesis of (1,5)pyrimidino(6,9)purinophane has revealed unusual reactivity, particularly at the 6-position of the purine ring. researchgate.net

Research has shown that this compound, similar to its (1,3)pyrimidino(6,9)purinophane analogue, exhibits high reactivity towards nucleophiles at the 6-position. researchgate.net This enhanced reactivity is attributed to a stereoelectronic effect within the fairly rigid tetrahedral intermediate that forms during the nucleophilic attack. researchgate.net The constrained cyclic structure of the purinophane likely forces the intermediate into a conformation that favors the subsequent reaction steps, leading to the observed high reactivity. The study of such reaction mechanisms provides valuable insights that can be used to design new synthetic methods and to predict the reactivity of other related compounds. rsc.org

Mechanistic Pathways of Cyclization and Ring Closure

The formation of phanes, cage-like molecules, such as this compound involves the strategic formation of bridges between two aromatic systems. In the case of purinophanes, cyclization is often achieved through intramolecular nucleophilic substitution. A common strategy involves the initial attachment of a flexible chain to one of the nitrogen atoms of the purine ring, followed by an intramolecular reaction where a nucleophilic group at the other end of the chain attacks an electrophilic site on the purine.

For instance, the synthesis of related N,N'-polymethylene-bridged purinophanes has been accomplished by reacting a 6-chloropurine derivative with an ω-aminoalkanol. The resulting intermediate, with a hydroxyl-terminated alkyl chain at the 9-position, can then be converted to a more reactive species, such as an alkyl halide. The final ring closure is achieved through an intramolecular nucleophilic attack of the amino group at the 6-position of the purine ring, displacing the chloro group.

In the context of this compound, the cyclization pathway involves the formation of a bridge derived from a pyrimidine unit. This process is more complex than a simple polymethylene chain and requires a bifunctional pyrimidine derivative that can react with both the 6 and 9 positions of the purine. The mechanistic pathway likely involves a stepwise process where one part of the pyrimidine moiety first attaches to either the 6 or 9 position of the purine, followed by an intramolecular cyclization to form the complete bridged structure. The precise conditions and intermediates in this specific cyclization are crucial for achieving the desired phane structure.

Structural Characterization and Conformational Dynamics

Advanced Spectroscopic Probes for Molecular Structure

The elucidation of the three-dimensional structure and dynamic processes of 1,5-Pyrimidino-6,9-purinophane relies heavily on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide a detailed picture of its conformational preferences and the electronic consequences of its stacked arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for probing the intricate structural and dynamic features of this compound.

Variable temperature (VT) NMR studies have been crucial in understanding the fluxional nature of related purinophane systems. For instance, in1-6-aminopurinophane, cooling the sample to -77°C revealed the presence of multiple isomers, which are likely due to the anti-syn isomerization around the N6-C6 bond. cdnsciencepub.com The two primary conformers, anti and syn, exist in an approximate 4:1 ratio, with the anti conformer being the preferred orientation. cdnsciencepub.com A line shape analysis of the low-field signals as a function of temperature, from -77°C to 30°C, allowed for the determination of the activation energy (ΔG‡) for the interchange between these major conformers, which was found to be 59.4 ± 5.5 kJ mol⁻¹. cdnsciencepub.com Similarly, for3-6-aminopurinophane, VT-NMR spectra recorded at temperatures ranging from -59.9°C to 75°C demonstrated the dynamic equilibrium between conformers, allowing for the assignment of the syn and anti structures. cdnsciencepub.com At elevated temperatures, the increased flexibility of the aliphatic bridge facilitates rotation around the C6-N6 bond. cdnsciencepub.com

| Compound | Temperature Range (°C) | Observed Phenomenon | Activation Energy (ΔG‡) (kJ mol⁻¹) | Major Conformer Ratio (anti:syn) |

|---|---|---|---|---|

| nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWFFi5UIij6SRA8YrxSDb4aps_0gv-9CsF189aqhIxx2ynsD_6vkVPjHRfHB4w84pxplpiJ8w3Fb3CkIRfFMlvp9EIUQjp9kzFMj0CFkd6-AKgyMOeZRg6Jy97Chs5AptkRo5LdP3W-q28SRg%3D)-6-aminopurinophane | -77 to 30 | Interchange between anti and syn isomers | 59.4 ± 5.5 | ~4:1 |

| msu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVIBnZdBXFAuYikVtGtknyHe401ilimSBT-vRj2HaXnKCcDT4WWVTtCwgjSSXKsKqeU4rQq9WZIwItKWrSeMGRbQbiLDkzqhfEGzO2mbh57_z7nVTeeg6glGzACwBNgbFvrMR76_kZxhb5-EZteK1Dcj1t8mngO_xrqV4yXczC1wBvEU0oBxdY7N4e8pTzjH8%3D)-6-aminopurinophane | -59.9 to 75 | Dynamic equilibrium between conformers | Not specified | Not specified |

The chemical shifts of the protons in the methylene (B1212753) bridge of purinophanes are significantly influenced by the magnetic anisotropy of the aromatic purine (B94841) ring system. cdnsciencepub.comlibretexts.org The applied external magnetic field induces a ring current in the π-electron system of the purine base. ucl.ac.uk This induced current generates a secondary magnetic field that opposes the applied field in the region above and below the ring, leading to increased shielding (an upfield shift in the NMR spectrum) for protons located in this zone. ucl.ac.uk Conversely, protons located in the plane of the aromatic ring experience deshielding. ucl.ac.uk

In the study of n-6-aminopurinophanes, the chemical shifts of the methylene bridge protons are used to assess theoretical models that calculate these shielding effects. cdnsciencepub.com The total shielding is considered a composite of a standard methylene shift and contributions from ring currents and local atomic magnetic anisotropies. cdnsciencepub.com The magnetic shielding is a tensor quantity, meaning its effect depends on the orientation of the molecule relative to the external magnetic field. nih.gov However, in solution, rapid molecular tumbling averages this to an isotropic value. ucl.ac.uk Any deviation of the methylene proton chemical shifts from a standard value (typically around 1.30 ppm for large cycloalkanes) is attributed to these ring current and local anisotropy effects. cdnsciencepub.com

At room temperature, the ¹H NMR spectrum of compounds like1-6-aminopurinophane can be complex and show extensive broadening of resonances due to conformational flexibility. cdnsciencepub.com This exchange regime often hinders the assignment of spectra using standard two-dimensional (2D) NMR experiments due to the absence of clear correlations. cdnsciencepub.com However, by heating the sample to 90°C, the conformational exchange becomes rapid enough on the NMR timescale to allow for a complete assignment of the proton and carbon spectra. cdnsciencepub.com Multidimensional techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study conformational equilibrium and estimate interproton distances, which is particularly useful for conformationally stable systems. nih.gov For dynamic systems, a comparison of integrated NOESY cross-peak intensities with calculated interproton distances for a single conformation can reveal inconsistencies, thereby proving the existence of a set of conformations in solution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic structure and stacking interactions within this compound. ijprajournal.combyjus.com This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu

The UV spectra of the n-6-aminopurinophane series exhibit characteristic changes that are indicative of the intramolecular stacking between the purine and pyrimidine (B1678525) rings. cdnsciencepub.com Specifically, as the length of the methylene chain decreases from n=10 to n=8, a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity) are observed in the electronic transitions. cdnsciencepub.com Hypochromism is a well-documented phenomenon for stacked oligonucleotides and is a direct consequence of the close-range interactions between the π-systems of the aromatic bases. cdnsciencepub.com This effect arises from the coupling of the transition dipoles of the stacked chromophores. The observed hypochromism in the aminopurinophane series provides strong evidence for the intramolecular stacking of the purine ring system.

| Compound (n) | Spectral Change with Decreasing 'n' | Observed Effect | Interpretation |

|---|---|---|---|

| 10 → 9 → 8 | Bathochromic Shift | Shift to longer wavelengths | Alteration of electronic energy levels due to stacking |

| 10 → 9 → 8 | Hypochromic Effect | Decrease in molar absorptivity | Intramolecular stacking interactions |

Electronic Transitions and Chromophoric Interactions

The electronic properties of n-6-aminopurinophanes are markedly influenced by the length of the polymethylene bridge and the resulting geometric distortions of the purine chromophore. Ultraviolet (UV) spectroscopy reveals a distinct trend in the electronic transitions as the chain length (n) decreases from 10 to 8. cdnsciencepub.comresearchgate.net A bathochromic (red) shift is observed in the long-wavelength absorption maximum, accompanied by a hypochromic effect. cdnsciencepub.comresearchgate.net

This phenomenon is attributed to the increased strain and distortion of the purine ring system imposed by the shorter bridge. cdnsciencepub.commdpi.com In an ideal, planar adenine (B156593) system, the lone pair of the exocyclic amino nitrogen (N6) is in full conjugation with the aromatic π-system. cdnsciencepub.com However, in these cyclophanes, the bridging chain forces the N6 atom and its substituent out of the purine plane. cdnsciencepub.commdpi.com This twisting motion disrupts the conjugation of the nitrogen lone pair with the purine π-system, raising the energy of the nonbonding molecular orbital. cdnsciencepub.com Consequently, less energy is required to induce an electronic transition, resulting in the observed bathochromic shift. cdnsciencepub.com The degree of this shift serves as an indicator of the extent of geometric distortion and weakening of the π-bonding within the adenine moiety. cdnsciencepub.commdpi.com

X-ray Crystallography for Precise Molecular Geometries

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structures of these purinophanes, providing definitive insights into their solid-state conformations and intramolecular geometries. researchgate.netmdpi.com The analysis of4-6-aminopurinophane, a representative example, yielded a detailed structural model at a temperature of 173 K. researchgate.net

Interactive Table 1: Crystallographic Data for4-6-aminopurinophane

| Parameter | Value |

| Chemical Formula | C₁₄H₂₁N₅ |

| Space Group | P2₁/n (monoclinic) |

| a (Å) | 16.941(3) |

| b (Å) | 8.512(2) |

| c (Å) | 19.300(2) |

| β (°) | 95.90(1) |

| Volume (ų) | 2769(1) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 173 |

| Radiation (λ, Å) | CuKα (1.540598) |

| Reference | researchgate.net |

Determination of Solid-State Conformations and Packing

In the solid state, the conformation of these cyclophanes is fixed. For4-6-aminopurinophane, X-ray analysis reveals that the N(1)–C(6)–N(6)–C(1′) fragment, which defines the orientation around the exocyclic C-N bond, exclusively adopts an anti conformation. researchgate.net This arrangement is also observed in the crystal structure of the analogous5-6-aminopurinophane. mdpi.com

Analysis of Intramolecular Distortions and Ring Planarity

The bridging of the N6 and N9 positions induces significant strain, which is accommodated through various intramolecular distortions, leading to a non-planar purine ring system. researchgate.netmdpi.com In4-6-aminopurinophane, the purine ring exhibits small but significant deviations from planarity. researchgate.net A key distortion is the partial pyramidalization of the exocyclic N6 nitrogen atom. researchgate.net Furthermore, the entire N(1)–C(6)–N(6)–C(1′) fragment is twisted by approximately 35° out of the plane of the purine ring, which reduces the overlap between the nitrogen lone pair and the aromatic system. researchgate.net

Similar strain-relieving distortions are documented for the more constrained5-6-aminopurinophane. mdpi.com In this molecule, the dihedral angle between the pyrimidine and imidazole (B134444) rings is 5.45(9)°. mdpi.com The pyrimidine ring itself adopts a distorted boat conformation. mdpi.com To move towards the aliphatic chain and reduce steric hindrance, the N6 and C8' atoms are pushed out of the planes of their respective rings by 0.314(4) Å and 0.459(5) Å. mdpi.com The N6,H6,C1' group is also twisted by about 30° from the pyrimidine plane. mdpi.com These combined distortions are a clear consequence of the short octamethylene bridge. mdpi.com

Intermolecular Interactions in the Crystalline Lattice

The crystal packing of4-6-aminopurinophane is primarily governed by van der Waals forces. cdnsciencepub.com The molecules arrange in layers parallel to the (-1 0 1) crystallographic plane. cdnsciencepub.com Structural analysis indicates that there are no unusual or particularly strong intermolecular contacts, such as hydrogen bonds, that dictate the packing arrangement. cdnsciencepub.com

Conformational Flexibility and Isomeric States

While the solid-state structure is fixed, n-6-aminopurinophanes exhibit considerable conformational flexibility in solution. cdnsciencepub.comresearchgate.netuzh.ch This flexibility is primarily associated with the rotation about the C6–N6 bond and the conformational mobility of the polymethylene bridge. cdnsciencepub.comuzh.ch Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for studying these dynamics. cdnsciencepub.comresearchgate.netuzh.ch For instance, the ¹H NMR spectrum of4-6-aminopurinophane, which shows averaged signals at room temperature, resolves into distinct signals for two different conformers at temperatures below -25°C. researchgate.netuzh.ch The conformational flexibility increases with the length of the methylene chain, as observed in the more complex, broadened NMR spectrum of7-6-aminopurinophane at 25°C. cdnsciencepub.com

Anti-Syn Isomerism at Bridging Junctions (e.g., C6-N6 bond)

The two conformers observed at low temperatures for4-6-aminopurinophane arise from the restricted rotation around the C6–N6 bond, leading to anti and syn isomers. researchgate.netuzh.ch The anti conformation, where the C1' atom of the bridge is directed away from the imidazole portion of the purine, is identified as the major isomer in solution, consistent with its exclusive presence in the crystal structure. researchgate.netuzh.ch The syn conformation is the minor species. researchgate.netuzh.ch

A similar equilibrium is observed for7-6-aminopurinophane, where the anti conformer is preferred over the syn by a ratio of approximately 4:1 at low temperatures. cdnsciencepub.com The energy barrier for the interconversion between these two major conformers has been quantified, highlighting the influence of the bridge length on the rotational dynamics. cdnsciencepub.comresearchgate.netuzh.ch

Interactive Table 2: Activation Barriers for Anti-Syn Isomerization

| Compound | ΔG‡ (kJ mol⁻¹) | Method |

| 4-6-aminopurinophane | 50.2 ± 2.5 | Variable Temperature NMR |

| 7-6-aminopurinophane | 59.4 ± 5.5 | Variable Temperature NMR |

| References | cdnsciencepub.comresearchgate.netuzh.ch |

Energetic Barriers to Conformational Interconversion

The conformation of this compound is not static; rather, it exists as a dynamic equilibrium of different spatial arrangements. The interconversion between these conformers is restricted by energetic barriers, which can be quantified to understand the molecule's flexibility. While specific energetic data for this compound is not extensively documented in readily available literature, valuable insights can be drawn from closely related purinophane systems.

For instance, studies on1-6-aminopurinophane, a compound with a similar nine-atom bridge between the N6 and N9 positions of the purine ring, reveal the presence of two primary conformers at low temperatures. cdnsciencepub.com These conformers arise from the partial rotation about the C6-N6 bond. The interconversion between these forms is characterized by a significant energetic barrier. Using variable temperature proton NMR spectroscopy, the Gibbs free energy of activation (ΔG‡) for this process was determined. The coalescence of specific proton signals in the NMR spectrum at -25°C allowed for the calculation of this barrier. cdnsciencepub.com

The energetic barrier for the conformational interchange in1-6-aminopurinophane was found to be 50.2 ± 2.5 kJ mol⁻¹. cdnsciencepub.com This value is comparable to the rotational barrier around the C6-N6 bond in simpler, non-bridged 9-substituted-6-aminopurines, which is approximately 54.0 kJ mol⁻¹. cdnsciencepub.com This suggests that the bridging chain, while imposing constraints, does not drastically alter the fundamental rotational dynamics around this exocyclic bond. The primary conformers are identified as the syn and anti rotamers, with the anti conformer, where the C1' of the bridge is adjacent to N7 of the purine ring, being the more stable form. cdnsciencepub.com

| Compound | Conformational Process | Method | Coalescence Temperature (Tc) | Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|---|---|

| nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNZjgj1KeMf1pjD8ww9BTr2oO3HQBMjD1j8iJi6xA-ZdQ4JOqpMYHKvqolUVQRkZsZFMtrVlqREbqZVO3cEgjQIyD6EfeB2rltLVnkhXNDrqgsxtXz46I-2-mWr-Sj9AxinOA%3D)-6-aminopurinophane | syn-anti rotation about the C6-N6 bond | Variable Temperature ¹H NMR | -25 °C | 50.2 ± 2.5 kJ mol⁻¹ |

Influence of Bridge Length and Composition on Conformation

The geometry and flexibility of phane compounds are critically dependent on the nature of the bridging elements. Both the length of the aliphatic chains and the specific atoms composing the bridge dictate the conformational landscape of the molecule.

The length of the bridge has a profound effect on the conformational flexibility of purinophanes. A comparison between3-6-aminopurinophane and its1 counterpart illustrates this principle clearly. The researchgate.netpurinophane, with its shorter eight-atom bridge, exhibits a much more rigid structure. In solution, it shows only a single conformation over a wide temperature range, corresponding to the anti form. cdnsciencepub.com The strain imposed by the shorter chain is significant enough to prevent rotation about the C6-N6 bond.

In contrast, the addition of a single methylene unit to create the nine-atom bridge in1-6-aminopurinophane provides enough slack to allow for this rotation, resulting in the observation of both syn and anti conformers. cdnsciencepub.com This demonstrates that even a small increase in bridge length can dramatically lower the energetic barrier to conformational change, allowing the molecule to access a wider range of spatial arrangements. As the bridge length further increases, for example in4-6-aminopurinophane, the purine ring can adopt a more planar geometry, relieving strain. nih.gov

| Compound | Bridge Length (atoms) | Observed Conformational Behavior |

|---|---|---|

| researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl5ZnkWpuoPGSFGdf5lf-wz5ziq2b9cAa2qbcyCTX7XuGP58mUcikbTh5TK-vOpNKvdSyX02Dt0jgm97_0EJJoPOmvcpMLuJTehj_kSGhai91EaeR3Hqdh3gWZJ_s3jYhwtZMAogeeN3ZdRABpu3ura3bN3AJYuDfwhb9kcE7U9wcSSdig7SP6NdPzZ8HvlBpohUr9YvksaRQz6oj6DdvO3gpUyCaRufqddNkp82UjIZO4oathhalFVURcTw%3D%3D)-6-aminopurinophane | 8 | Single, rigid 'anti' conformation observed |

| nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNZjgj1KeMf1pjD8ww9BTr2oO3HQBMjD1j8iJi6xA-ZdQ4JOqpMYHKvqolUVQRkZsZFMtrVlqREbqZVO3cEgjQIyD6EfeB2rltLVnkhXNDrqgsxtXz46I-2-mWr-Sj9AxinOA%3D)-6-aminopurinophane | 9 | Dynamic equilibrium between 'syn' and 'anti' conformers |

| oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSAkoWV9KhqOmuHKSDn8TDhevoJkJSWflwicJqD3mpqc9YXdlmG0Hxq9xBiyPNzbnpwgWwPSLYbRQV3TmV0iC7bJTVlM-8E0saXqjnFH0GaTe3mJ8LB8Z2HRUyMZpAYCz2qX13V_A1d3LasKvSH7cPldO6o1rPbHndCPhp8k9xHD6FhQ621uxo)-6-aminopurinophane | 10 | Increased flexibility, allowing for a more planar purine ring |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure

Density Functional Theory (DFT) for Molecular Geometry and Energy

No specific studies using DFT to determine the molecular geometry and energy of 1,5-Pyrimidino-6,9-purinophane were found.

Ab Initio Methods for Electronic Properties

There is no available research on the electronic properties of this compound investigated through ab initio methods.

Calculation of Spectroscopic Parameters (NMR, UV-Vis)

No publications detailing the theoretical calculation of NMR or UV-Vis spectroscopic parameters for this specific compound could be located.

Molecular Dynamics and Monte Carlo Simulations

Prediction of Solution-Phase Behavior

There are no available simulation data predicting the solution-phase behavior of this compound.

Mechanistic Insights from Computational Studies

Computational studies offer a window into the dynamic processes of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of transient species, and the quantification of energy barriers. For complex molecules like pyrimidinopurinophanes, these theoretical approaches are invaluable for understanding their unique chemical properties.

Transition state analysis is a cornerstone of computational reactivity prediction. jstar-research.comrsc.org By mapping the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of this transition state determines the activation energy of the reaction, providing a direct measure of its kinetic feasibility. jstar-research.com

In the context of purinophanes, a notable characteristic is the unusual reactivity of isomers where the bridging occurs at the N9 position of the purine (B94841) ring compared to the N7 position. researchgate.netoup.com Specifically, (6,9)purinophanes exhibit significantly higher reactivity toward nucleophiles at the 6-position, leading to the cleavage of the macrocyclic ring under mild conditions. oup.com This heightened reactivity has been explained by the stereoelectronic effect, a concept that is deeply rooted in the orbital interactions present in the transition state. oup.com

In contrast, for the isomeric (6,7)purinophanes, significant steric hindrance prevents the formation of a stable tetrahedral intermediate with the required antiperiplanar alignment. oup.com Consequently, the transition state is of higher energy, and the reaction is much slower. The rigidity of the molecular structure plays a crucial role; a more rigid conformation in the tetrahedral intermediate enhances the stereoelectronic effect. This is reflected in the reaction rates of homologous series of purinophanes, where reactivity increases as the bridging chain shortens and the structure becomes more rigid. oup.com

The following table presents experimentally determined reaction rate constants for various purinophanes with monomethylamine, illustrating the enhanced reactivity of the (6,9) isomers, which is rationalized by transition state stability.

| Compound | Description | Rate Constant (k/s⁻¹M⁻¹) at 25°C |

|---|---|---|

| 10a | (6,9)Purinophane (n=2) | 2.6 x 10⁻³ |

| 1a | Pyrimidino-(6,9)purinophane | 4.4 x 10⁻³ |

| 7 | (6,9)Purinophane derivative | 5.5 x 10⁻⁴ |

| 10b | (6,9)Purinophane (n=3) | 1.1 x 10⁻⁴ |

| 10c | (6,9)Purinophane (n=4) | 4.6 x 10⁻⁵ |

| 8 | Acyclic reference compound | <10⁻⁶ |

Non-covalent interactions (NCIs) are the dominant forces responsible for the three-dimensional structure and conformational stability of cyclophanes like this compound. scielo.org.mx These interactions, while weaker than covalent bonds, are numerous and collectively dictate the folding of the bridging chain and the relative orientation of the pyrimidine (B1678525) and purine rings. spectroscopyonline.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are employed to visualize, characterize, and quantify these interactions. scielo.org.mxmdpi.com

In this compound, the key non-covalent interactions include:

Hydrogen Bonds: Although not always as prominent as in intermolecular systems, intramolecular hydrogen bonds can occur between the bridging chain and the heteroatoms of the purine and pyrimidine rings. These interactions contribute to locking the molecule into specific conformations. nih.gov

Van der Waals Forces: These dispersion forces are present between all atoms and are particularly important for the flexible polymethylene bridge. The cumulative effect of these interactions contributes significantly to the conformational preferences of the chain. nih.gov

Hydrophobic Interactions: In aqueous environments, the nonpolar polymethylene bridge would tend to minimize its contact with water, a force that helps maintain the compact, folded structure of the cyclophane. spectroscopyonline.com

Computational analysis allows for the quantification of the energies associated with these different interactions. For instance, molecular mechanics calculations have been used to determine the relative stability of different conformers (e.g., syn and anti isomers) of related aminopurinophanes, finding energy differences of a few kJ/mol. cdnsciencepub.com More advanced quantum mechanical calculations can parse the total interaction energy into its constituent parts, such as electrostatic, dispersion, and exchange-repulsion components, providing a detailed understanding of the nature of the forces at play. nih.gov

The following table summarizes the types of non-covalent interactions and the computational methods used to study them.

| Interaction Type | Description | Relevant Computational Method |

|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic rings of the purine and pyrimidine moieties. | DFT with dispersion correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | QTAIM, Natural Bond Orbital (NBO) analysis |

| Van der Waals Forces | Dispersion and short-range repulsion forces between atoms in the bridging chain and the rings. | NCI plots, Reduced Density Gradient (RDG) analysis |

| Steric Hindrance | Repulsive interaction due to overlapping electron clouds, influencing conformational preferences. | Molecular Mechanics (MM), Hirshfeld Surface Analysis |

Supramolecular Assemblies and Molecular Recognition Phenomena

Principles of Host-Guest Interactions in Pyrimidino-Purinophane Systems

Host-guest chemistry involving pyrimidino-purinophane systems is governed by a combination of forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The spatial arrangement of the aromatic systems and the functional groups within the 1,5-Pyrimidino-6,9-purinophane molecule dictates its capacity to bind to guest molecules.

Currently, specific binding affinity and selectivity data for this compound are not extensively documented in publicly available literature. However, related studies on purine (B94841) and pyrimidine-based systems offer insights into potential interactions. For instance, pyrazolo[3,4-d]pyrimidines have been shown to exhibit affinity for adenosine (B11128) receptors, with binding affinities (IC50 values) in the micromolar range. nih.gov This suggests that the purine and pyrimidine (B1678525) moieties within the purinophane structure could serve as recognition sites for complementary molecules. The constrained conformation of the phane structure is expected to impart a higher degree of selectivity compared to its individual components.

| Related Compound Class | Target | Binding Affinity (IC50) |

| Pyrazolo[3,4-d]pyrimidines | A1 Adenosine Receptor | ~6.4 µM |

| Pyrazolo[3,4-d]pyrimidines | A2 Adenosine Receptor | ~19.2 µM |

This table presents data for a related class of compounds to infer potential interactions of purinophanes.

The design of receptors based on the this compound scaffold focuses on creating specific binding pockets for target guest molecules. researchgate.net Modifications to the purine and pyrimidine rings, such as the introduction of functional groups that can act as hydrogen bond donors or acceptors, can enhance binding affinity and selectivity. The length and nature of the bridging chain are also critical design elements, as they determine the size and shape of the molecular cavity. The goal is to achieve a high degree of preorganization, where the receptor's conformation is already suited for binding a specific guest, minimizing the entropic penalty of binding.

Self-Assembly Processes and Hierarchical Structures

The ability of this compound to self-assemble into larger, ordered structures is a key area of research. This process is driven by the spontaneous association of molecules through non-covalent interactions.

Through hierarchical self-assembly, individual this compound units can organize into more complex, higher-order structures. nih.gov This can lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The ultimate architecture is dependent on factors such as solvent, temperature, and the presence of guest molecules that can act as templates. Studies on similar heterocyclic systems have demonstrated the formation of intricate, flower-shaped superstructures through a multi-layered assembly process, highlighting the potential for pyrimidino-purinophanes to form complex and functional nanomaterials. nih.gov

Molecular Recognition of Biological Targets

The structural motifs present in this compound, namely the purine and pyrimidine rings, are fundamental components of nucleic acids and various cofactors, making them prime candidates for the recognition of biological targets. While specific studies on the interaction of this compound with biological molecules are limited, the broader class of pyrimidine-based compounds has been explored for its potential to interact with biological receptors. For example, modified pyrimidine ribonucleotides have been designed to act as selective agonists for P2Y receptors, which are involved in various physiological processes. nih.gov The unique three-dimensional structure of the purinophane could lead to enhanced selectivity and affinity for specific biological targets, such as enzyme active sites or receptor binding pockets, compared to simpler, non-cyclophane analogues.

An article on the chemical compound “this compound” focusing on its supramolecular assemblies and molecular recognition phenomena, as outlined in the provided structure, cannot be generated.

Extensive searches for scientific literature on "this compound," including searches using its CAS Registry Number (103022-52-2), have yielded no information regarding its interactions with nucleic acids or proteins. The primary available literature is limited to a 1985 publication detailing its synthesis and chemical reactivity.

There is no published research available that investigates the following topics for this specific compound:

Interactions with Nucleic Acids:

DNA Intercalation and Groove Binding Mechanisms

Recognition and Stabilization of G-quadruplex DNA Structures

Sequence-Specific Binding and Triplex Formation

Interactions with Proteins and Enzymes:

Ligand-Protein Binding Site Characterization

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT, MAPK, NF-κB pathways)

Without any scientific data on these specific biological activities of "this compound," it is impossible to produce a thorough, informative, and scientifically accurate article that adheres to the requested outline. The generation of such an article would require fabrication of data, which is contrary to the core principles of providing factual and reliable information.

An article on the chemical compound “this compound” focusing on the requested topics cannot be generated at this time. Extensive searches for scientific literature on "this compound" and the broader class of "pyrimidinopurinophanes" have not yielded specific information regarding its supramolecular assemblies, molecular recognition phenomena, ribosomal interactions, or its role in biomimetic design as outlined in the provided structure.

The available information on "pyrimidinopurinophanes" is general, confirming their existence as synthetic macrocycles designed to study the stacking interactions found in DNA. However, there is no specific data available in the public domain that addresses the detailed subsections requested:

Development of Advanced Nucleoside and Nucleotide Analogs:There is no information on the use of "this compound" as a scaffold or precursor for the development of new nucleoside or nucleotide analogs.

It is possible that "this compound" is a novel compound with research that has not yet been published, or that it is referred to by a different name in the scientific literature. Without accessible research data, it is not possible to create a scientifically accurate and informative article that adheres to the specific and detailed outline provided.

Therefore, the following sections remain unwritten pending the availability of relevant scientific research.

Interactions with Proteins and Enzymes

Ribosomal Interactions and Translation Modulation

Content on the specific interactions of this compound with ribosomal RNA or proteins, and its subsequent effects on the modulation of protein synthesis, is currently unavailable in the scientific literature.

Biomimetic Design and Bioinspired Chemical Systems

Mimicry of Natural Nucleobase Stacking and Pairing

Specific studies detailing how this compound mimics the stacking and pairing of natural nucleobases, including comparative data with natural systems, are not available.

Development of Advanced Nucleoside and Nucleotide Analogs

There is no published research on the use of this compound as a foundational structure for the synthesis of advanced nucleoside and nucleotide analogs.

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Pyrimidino-Purinophanes

The future design of pyrimidino-purinophanes will likely be heavily influenced by computational modeling and a deep understanding of structure-activity relationships. nih.govnih.gov By employing in silico methods, researchers can predict the geometric and electronic properties of hypothetical derivatives of 1,5-Pyrimidino-6,9-purinophane. This rational design approach will enable the creation of next-generation molecules with tailored properties. nih.gov

Key areas of focus in the rational design of these compounds will include:

Modulation of Inter-ring Interactions: Computational studies can explore how modifications to the linker chains and substitutions on the aromatic rings affect the π-π stacking and potential hydrogen bonding between the pyrimidine (B1678525) and purine (B94841) moieties.

Tuning Cavity Size and Shape: The central cavity of the purinophane can be systematically altered to create specific binding pockets for guest molecules. This is crucial for applications in host-guest chemistry and molecular recognition.

Introduction of Functional Groups: The targeted placement of functional groups can impart new properties, such as enhanced solubility, chirality for applications in asymmetric catalysis, or photoactive moieties for use in sensor technology.

| Design Strategy | Predicted Outcome | Potential Application |

| Shortening/Lengthening Alkyl Linkers | Altered π-π stacking distance and orientation | Fine-tuning of electronic properties |

| Introducing Chiral Centers in Linkers | Enantioselective recognition | Asymmetric catalysis, chiral sensors |

| Appending Crown Ether Moieties | Cation binding capabilities | Ion-selective electrodes, phase transfer catalysis |

| Functionalizing with Fluorophores | Fluorescence-based sensing | Molecular probes for biological imaging |

Exploration of Novel Synthetic Methodologies for Enhanced Complexity

The synthesis of complex macrocycles like this compound presents significant challenges. Future research will undoubtedly focus on the development of more efficient and versatile synthetic routes. nih.govresearchgate.net High-yield macrocyclization reactions are a cornerstone of cyclophane synthesis and will continue to be an area of active investigation. researchgate.net

Future synthetic explorations may include:

Template-Directed Synthesis: The use of metal ions or neutral guest molecules as templates can pre-organize the acyclic precursors, thereby increasing the efficiency of the final ring-closing step.

Dynamic Covalent Chemistry: The application of reversible reactions, such as the formation of imines or boronate esters, can allow for error-checking and thermodynamic control in the assembly of the macrocyclic structure.

Late-Stage Functionalization: The development of methods to modify the purinophane scaffold after its construction would provide a modular approach to a diverse library of derivatives. thieme-connect.de

| Synthetic Approach | Advantages | Potential Challenges |

| Metal-Templated Macrocyclization | Higher yields, stereochemical control | Removal of the metal template |

| Dynamic Covalent Cyclization | Thermodynamic product formation, self-healing materials | Stability of the dynamic covalent bonds |

| Post-Synthetic Modification | Access to diverse derivatives from a common intermediate | Selectivity of the functionalization reaction |

Advanced Characterization Techniques for Dynamic Processes

The conformationally flexible nature of cyclophanes necessitates the use of advanced techniques to study their dynamic behavior in solution and the solid state. youtube.com Future research will leverage a combination of experimental and computational methods to gain a deeper understanding of the conformational landscape of this compound and its derivatives.

Dynamic NMR Spectroscopy: Variable-temperature NMR studies can provide insights into the energy barriers of conformational exchange processes, such as the rotation of the aromatic rings. nih.govnih.govdntb.gov.ua Two-dimensional NMR techniques, like ROESY and NOESY, can be used to determine the through-space proximity of different parts of the molecule in solution. researchgate.net

X-ray Crystallography: High-resolution crystal structures provide a static snapshot of the molecule's conformation in the solid state. researchgate.netnih.gov Obtaining crystals of different polymorphs or solvates can reveal the influence of packing forces on the molecular geometry. nih.govnih.govmdpi.com

Molecular Dynamics Simulations: Computational simulations can model the dynamic behavior of the purinophane over time, providing a detailed picture of its conformational flexibility and the interplay of various non-covalent interactions.

| Characterization Technique | Information Gained |

| Variable-Temperature NMR | Energetics of conformational changes |

| 2D NMR (ROESY/NOESY) | Through-space correlations and solution-state conformation |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, and angles |

| Molecular Dynamics Simulations | Conformational landscape, dynamic behavior over time |

Engineering Supramolecular Systems for Controlled Functionality

The ability of the purine and pyrimidine rings to engage in hydrogen bonding and π-stacking makes this compound an excellent candidate for the construction of ordered supramolecular assemblies. scilit.comnih.gov Future research will focus on harnessing these interactions to create functional materials.

Host-Guest Chemistry: The central cavity of the purinophane can be designed to selectively bind small molecules or ions, leading to applications in sensing, catalysis, and drug delivery. mdpi.comnih.govwikipedia.orgrsc.orgaalto.fi

Self-Assembled Nanostructures: By tuning the intermolecular interactions, it may be possible to induce the self-assembly of the purinophane into well-defined nanostructures, such as nanofibers, vesicles, or nanotubes. mdpi.com

Crystal Engineering: The predictable nature of hydrogen bonding and π-stacking can be used to design crystalline materials with specific architectures and properties, such as porosity or non-linear optical activity.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique combination of biocompatible nucleobase moieties within a macrocyclic framework positions this compound at the nexus of several scientific disciplines. researchgate.net Future interdisciplinary research will be key to unlocking its full potential.

Chemical Biology: Derivatives of the purinophane could be designed as molecular probes to study DNA-protein interactions or as inhibitors of enzymes that process nucleic acids. The ability to mimic base pairing and stacking interactions is a particularly intriguing avenue.

Materials Science: The incorporation of pyrimidino-purinophanes into polymeric materials could lead to the development of novel functional materials with applications in electronics, photonics, or as smart coatings. st-andrews.ac.ukresearchgate.netnih.govrsc.orgrsc.org The inherent chirality and electronic properties of these cyclophanes are of significant interest. nih.gov

Medicinal Chemistry: The purinophane scaffold could serve as a novel platform for the development of therapeutic agents. The rigidified presentation of the purine and pyrimidine units may lead to enhanced binding affinity and selectivity for biological targets.

| Interdisciplinary Field | Potential Application |

| Chemical Biology | Molecular probes for DNA recognition, enzyme inhibitors |

| Materials Science | Organic electronics, chiral polymers, sensors |

| Medicinal Chemistry | Novel therapeutic scaffolds, drug delivery systems |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,5-Pyrimidino-6,9-purinophane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can adopt protocols from structurally analogous pyrimidine derivatives. For example, oxazolo[4,5-d]pyrimidines are synthesized via amidine hydrochlorides and triethylamine (EtN) in THF under reflux, followed by phosphorylation with POCl and subsequent amine coupling . Key parameters include:

- Reagent purity : ≥97% (as per catalog standards for pyrimidine precursors ).

- Temperature control : Reflux (105–110°C) ensures complete cyclization .

- Workup : Neutralization with MeNPh or similar bases minimizes side reactions.

- Yield optimization : Use LC-MS for real-time monitoring of intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine:

- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns .

- Elemental analysis : Verify stoichiometry (e.g., CHN for pyrimidine analogs ).

- Melting point determination : Compare with literature values (e.g., 149–152.5°C for 4-Pyrimidin-2-ylaniline ).

- LC-MS : Detect trace impurities and validate molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

- Methodological Answer : Apply empirical falsification frameworks:

- Triangulation : Cross-validate NMR, LC-MS, and elemental data to isolate discrepancies .

- Controlled replication : Repeat syntheses under identical conditions to distinguish human error from intrinsic variability .

- Statistical reliability checks : Use Cronbach’s alpha or similar metrics to assess consistency in quantitative datasets .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?

- Methodological Answer : Design a matrix of conditions:

- pH ranges : 0.6–7.5 (mimicking physiological and extreme environments ).

- Temperature gradients : 4°C (storage stability) to 110°C (thermal degradation thresholds ).

- Time-dependent assays : Monitor decomposition via HPLC at 0, 24, 48, and 72 hours .

- Data normalization : Express stability as % remaining compound relative to initial concentration .

Q. How can computational modeling complement empirical studies of this compound’s electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian or similar software, referencing molecular formulas (e.g., CHN for hexahydropyrrolopyrimidines ).

- Hückel’s rule : Predict aromaticity and electron density distribution for reactivity insights.

- Docking simulations : Map interactions with biological targets (e.g., enzymes) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.